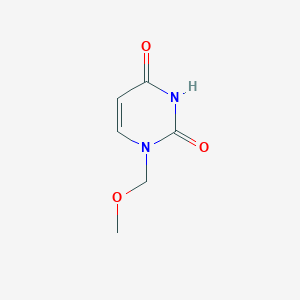

1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

描述

属性

IUPAC Name |

1-(methoxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-4-8-3-2-5(9)7-6(8)10/h2-3H,4H2,1H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFPRDZTQIDTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the chemical structure of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

This guide provides a comprehensive technical overview of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical structure, synthetic methodologies, spectroscopic characterization, and potential therapeutic applications, offering a foundational resource for professionals in the field.

Introduction and Nomenclature

1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione, more commonly known by its trivial name, 1-(methoxymethyl)uracil , belongs to the pyrimidine family of heterocyclic compounds. The pyrimidine-2,4(1H,3H)-dione core, or uracil, is a fundamental component of ribonucleic acid (RNA) and a privileged scaffold in medicinal chemistry.[1] The introduction of a methoxymethyl group at the N1 position of the uracil ring can significantly modulate the molecule's physicochemical properties and biological activity. This modification has been explored in the development of various therapeutic agents, particularly in the antiviral and anticancer domains.[2]

Chemical Structure and Properties

The chemical structure of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is characterized by a uracil ring substituted at the N1 position with a methoxymethyl (-CH₂OCH₃) group.

Table 1: Chemical Identifiers and Properties of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | Calculated |

| Molecular Weight | 156.14 g/mol | Calculated |

| IUPAC Name | 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione | - |

| Common Name | 1-(methoxymethyl)uracil | - |

| Canonical SMILES | COCN1C=CC(=O)NC1=O | - |

| InChI Key | InChI=1S/C6H8N2O3/c1-11-2-8-3-4-7-5(9)6(8)10/h3-4H,2H2,1H3,(H,7,9,10) | - |

The presence of the methoxymethyl group introduces an ether linkage, which can influence the compound's solubility, lipophilicity, and ability to act as a hydrogen bond acceptor. These modifications are critical for its interaction with biological targets.

Synthesis and Methodologies

The synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through the N-alkylation of uracil. A general and effective method involves the reaction of uracil with chloromethyl methyl ether in the presence of a suitable base.

General Synthetic Workflow

The synthetic strategy for 1-(methoxymethyl)uracil and its derivatives typically follows a two-step process: activation of the uracil ring and subsequent alkylation.

Caption: General workflow for the synthesis of 1-(methoxymethyl)uracil.

Detailed Experimental Protocol (Illustrative)

The following protocol is an adaptation from the synthesis of structurally related N1-alkoxymethyl uracil derivatives and serves as a guiding principle for the synthesis of 1-(methoxymethyl)uracil.[3][4]

-

Silylation of Uracil:

-

Suspend uracil (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) (2.2 equivalents).

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until a clear solution is obtained, indicating the formation of the silylated uracil derivative.

-

-

Alkylation Reaction:

-

Cool the reaction mixture to room temperature.

-

Add chloromethyl methyl ether (1.1 equivalents) dropwise to the solution of silylated uracil.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

-

The choice of silylating agent and reaction conditions can be optimized to maximize the yield and purity of the N1-substituted product over the N3-substituted isomer.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione

| Technique | Predicted Chemical Shifts (δ, ppm) or Key Features |

| ¹H NMR | - H-5: ~5.7-5.9 (d, J ≈ 8 Hz)- H-6: ~7.5-7.7 (d, J ≈ 8 Hz)- N1-CH₂: ~5.2-5.4 (s)- O-CH₃: ~3.3-3.5 (s)- N3-H: Broad singlet, variable chemical shift |

| ¹³C NMR | - C-2: ~151- C-4: ~164- C-5: ~102- C-6: ~142- N1-CH₂: ~75- O-CH₃: ~58 |

| Mass Spec (ESI-MS) | [M+H]⁺ = 157.06[M+Na]⁺ = 179.04 |

These predicted values serve as a useful guide for the characterization of the synthesized compound.

Potential Biological and Therapeutic Significance

The uracil scaffold is a cornerstone in the development of a wide range of therapeutic agents.[2] Modifications at the N1, N3, C5, and C6 positions have led to compounds with potent antiviral, anticancer, and antimicrobial activities.

Caption: Potential therapeutic applications of 1-(methoxymethyl)uracil.

-

Antiviral Activity: Many N1-substituted uracil derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs used to treat HIV infections.[4] The methoxymethyl group can influence the binding of the molecule to the hydrophobic pocket of the reverse transcriptase enzyme.

-

Anticancer Activity: Uracil analogues, such as 5-fluorouracil, are widely used in cancer chemotherapy. They can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[2]

-

Antimicrobial Activity: The pyrimidine core is also found in various antimicrobial agents. Derivatives of pyrimidine-2,4(1H,3H)-dione have shown activity against a range of bacteria and fungi.[7]

Further investigation into the specific biological targets and mechanisms of action of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is warranted to fully elucidate its therapeutic potential.

Conclusion

1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione represents a synthetically accessible derivative of the biologically significant uracil scaffold. Its unique structural features, conferred by the N1-methoxymethyl substituent, make it a compelling candidate for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemistry and potential applications, serving as a valuable resource for researchers dedicated to the development of novel therapeutic agents.

References

-

De Clercq, E., Baba, M., Walker, R. T., & Pedersen, E. B. (1991). The title compound, C19H20N2O3 is composed of two moieties, the pyrimidinyl plane and the naphthyl aromatic plane; the dihedral angle betwen them is 90.9 (3)°. A centrosymmetric dimer is formed in the crystal through pairs of N—H⋯O hydrogen bonds. Acta Crystallographica Section C: Crystal Structure Communications, 47(8), 1731-1733. [Link]

-

Brulikova, L., & Hlavac, J. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678-698. [Link]

-

Palasz, A., & Ciez, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 592-611. [Link]

-

Copik, A., Suwinski, J., Walczak, K., Bronikowska, J., Czuba, Z., & Król, W. (2002). Synthesis of 1-(2-hydroxy-3-methoxypropyl)uracils and their activity against L1210 and macrophage raw 264.7 cells. Nucleosides, Nucleotides & Nucleic Acids, 21(4-5), 377-383. [Link]

-

Sharma, O. P., Sharma, S., & Singh, B. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1673-1678. [Link]

-

bmse000187 Uracil at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

-

1-Methyluracil | C5H6N2O2 | CID 12009. (n.d.). PubChem. [Link]

-

Synthesis and Antiviral Activity of 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives. (2003). Russian Journal of Bioorganic Chemistry, 29(4), 379-383. [Link]

-

Uracil, 5-(methoxymethyl)-1,3-dimethyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. BJOC - Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues [beilstein-journals.org]

- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. bmse000187 Uracil at BMRB [bmrb.io]

- 6. 1-Methyluracil | C5H6N2O2 | CID 12009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Uracil, 5-(methoxymethyl)-1,3-dimethyl- [webbook.nist.gov]

1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione: Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Therapeutics and Agrochemistry

Executive Summary

As a Senior Application Scientist, understanding the structural nuances and reactivity of pyrimidine derivatives is paramount for rational drug design and agrochemical development. 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 1-methoxymethyluracil or N1-MOM-uracil) is a highly versatile, protected nucleobase analog [2]. By masking the N1 position with a methoxymethyl (MOM) ether, chemists can selectively direct electrophilic aromatic substitution, metalation, or cross-coupling reactions to the C5 or C6 positions of the pyrimidine ring without risking unwanted N-alkylation. This technical guide provides an authoritative breakdown of its physicochemical properties, the causality behind its regioselective synthesis, and its proven utility in developing potent bactericides, nematicides, and antifungal agents[1].

Physicochemical Profiling

Understanding the fundamental physical and chemical properties of 1-MOM-uracil is essential for optimizing reaction conditions, purification workflows, and formulation strategies. The MOM group significantly alters the hydrogen-bonding network of native uracil, enhancing its solubility in organic solvents while retaining the C4=O and N3-H functionalities for further interactions.

Table 1: Quantitative and Structural Properties of 1-MOM-Uracil

| Property | Value / Description |

| Chemical Name | 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione |

| Common Synonyms | 1-methoxymethyluracil; N1-MOM-uracil |

| CAS Registry Number | 133625-42-0 [2] |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol [2] |

| Appearance | White to off-white crystalline powder [3] |

| Solubility Profile | Highly soluble in polar aprotic solvents (DMF, DMSO, DCM); moderately soluble in lower alcohols; slightly soluble in water. |

| Structural Features | Pyrimidine-2,4-dione core with an acid-labile, base-stable methoxymethyl ether protecting group at the N1 position. |

Mechanistic Insights: The Causality of N1-Selectivity

Uracil possesses two ambident nitrogen nucleophiles (N1 and N3). Direct alkylation with an electrophile typically yields an intractable mixture of N1, N3, and N1,N3-dialkylated products. To achieve absolute regioselectivity for the N1 position, a transient Hilbert-Johnson/Vorbrüggen-type activation is required.

The Causality of Silylation: Reacting uracil with hexamethyldisilazane (HMDS) forces the molecule into its lactim tautomer, yielding 2,4-bis(trimethylsilyloxy)pyrimidine. This transformation serves two critical purposes:

-

Solubility: It breaks the strong intermolecular hydrogen bonds of native uracil, rendering the intermediate highly soluble in non-polar organic solvents.

-

Electronic Activation & Steric Direction: The silylated N1 position is electronically more nucleophilic and sterically less hindered than the N3 position. When exposed to an oxocarbenium ion (generated from chloromethyl methyl ether, MOM-Cl), the N1 nitrogen selectively attacks the electrophile. Subsequent mild hydrolysis selectively cleaves the highly labile O4-TMS group, regenerating the C4=O carbonyl and yielding the N1-MOM protected uracil exclusively.

Experimental Protocol: Regioselective Synthesis

The following self-validating protocol outlines the synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

Stage 1: Silylation (Activation)

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend uracil (1.0 eq) in neat hexamethyldisilazane (HMDS, 5.0 eq).

-

Catalysis: Add a catalytic amount of ammonium sulfate (0.05 eq).

-

Causality: (NH₄)₂SO₄ acts as an acid catalyst to initiate silylation. The generation of NH₃ gas drives the reaction equilibrium forward.

-

-

Reaction: Reflux the mixture at 120°C under an inert argon atmosphere for 3-4 hours.

-

Self-Validation: The reaction is complete when the opaque, cloudy suspension transitions into a completely clear, homogeneous solution, visually confirming the formation of the soluble 2,4-bis(trimethylsilyloxy)pyrimidine.

-

-

Concentration: Remove excess HMDS under reduced pressure to yield a viscous oil. Maintain under argon to prevent premature hydrolysis by atmospheric moisture.

Stage 2: Alkylation (Regioselective N1-Protection)

-

Solvation: Dissolve the crude silylated intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool to 0°C using an ice bath.

-

Electrophile Addition: Add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise over 15 minutes.

-

Causality: Slow addition at 0°C controls the exothermic formation of the oxocarbenium intermediate, preventing over-alkylation and ensuring strict N1-regioselectivity.

-

-

Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor conversion via TLC (Eluent: EtOAc/Hexane 1:1).

Stage 3: Workup and Isolation

-

Quenching: Add methanol (2.0 eq) to the reaction mixture and stir for 30 minutes.

-

Causality: Methanol selectively solvolyzes the remaining O4-TMS group, regenerating the pyrimidinedione core and precipitating the product.

-

-

Purification: Concentrate the solvent in vacuo. Resuspend the residue in cold water and filter the resulting white precipitate. Recrystallize from ethanol to afford pure 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

Regioselective N1-alkylation workflow for 1-(methoxymethyl)uracil synthesis.

Applications in Drug Development & Agrochemistry

The strategic value of 1-MOM-uracil lies in its ability to act as a stable scaffold for downstream functionalization. The MOM group is highly resistant to strong bases (e.g., LDA, BuLi), nucleophiles, and catalytic hydrogenation, making it an ideal protecting group during complex multi-step syntheses.

Agrochemical and Veterinary Innovations: Recent advancements have heavily utilized 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione as a core building block. According to global patent literature, derivatives synthesized from this scaffold exhibit exceptional biological activity. Specifically, functionalizing the C5 position of the 1-MOM-uracil core has led to the discovery of novel 2,6-dioxo-3,6-dihydropyrimidine compounds. These compounds demonstrate high efficacy as agricultural and horticultural bactericides, nematicides, and potent medical/veterinary antifungal agents [1]. The MOM group can either be retained to modulate lipophilicity and membrane permeability or cleaved under mild acidic conditions (e.g., using HCl in methanol or TFA) to reveal the native N1-H bond for target-site hydrogen bonding.

Downstream applications of 1-MOM-uracil in drug development and agrochemistry.

Conclusion

1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione is far more than a simple protected nucleobase; it is a highly engineered chemical linchpin. By mastering the causality of its regioselective synthesis—specifically the exploitation of lactim tautomerism via silylation—researchers can reliably produce this compound at scale. Its proven integration into cutting-edge agricultural and pharmaceutical patents underscores its indispensable role in modern synthetic chemistry.

References

- Title: WO2021085389A1 - 2,6-dioxo-3,6-dihydropyrimidine compound, agricultural and horticultural bactericide, nematicide, and medical and veterinary antifungal agent - Google Patents Source: Google Patents URL

- Title: CAS 133625-42-0 | 2,4(1H,3H)-Pyrimidinedione, 1-(methoxymethyl)

- Title: CAS号:27942-00-3 (133625-42-0) 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)

An In-Depth Technical Guide to the Mechanism of Action of Pyrimidine Antimetabolites in Biological Systems

A Foreword on 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione:

Initial inquiries into the specific compound 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione reveal its primary role as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of antiviral and anticancer agents.[1] The available scientific literature does not detail a direct mechanism of action for this compound as a standalone therapeutic agent. However, its core structure, pyrimidine-2,4(1H,3H)-dione (also known as uracil), is a foundational component of a major class of therapeutic agents known as pyrimidine antimetabolites.[2] This guide will, therefore, provide an in-depth exploration of the well-established mechanisms of action for this vital class of drugs, exemplified by the widely used anticancer agent 5-Fluorouracil (5-FU), for which uracil-like structures are precursors.

Introduction to Pyrimidine Antimetabolites

Pyrimidine antimetabolites are a class of drugs that are structurally similar to naturally occurring pyrimidine nucleosides, the building blocks of nucleic acids (DNA and RNA).[3][4] This structural mimicry allows them to interfere with the synthesis and function of nucleic acids, thereby disrupting cell division and proliferation.[5] Due to their profound impact on rapidly dividing cells, which is a hallmark of cancer, these agents are mainstays in chemotherapy.[3] The general mechanism of action for pyrimidine antimetabolites involves their cellular uptake and subsequent conversion into active metabolites that inhibit critical enzymes involved in nucleotide synthesis or are directly incorporated into DNA and RNA, leading to cellular damage and apoptosis (programmed cell death).[6]

The Multifaceted Mechanism of Action of 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a classic and widely utilized pyrimidine antimetabolite in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[7] Its cytotoxic effects are not attributed to a single action but rather to a combination of mechanisms that disrupt both DNA and RNA synthesis and function.[7][8] Upon entering a cell, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[7][9]

Inhibition of Thymidylate Synthase (TS)

The primary and most well-understood mechanism of 5-FU's action is the inhibition of thymidylate synthase (TS).[7][10] TS is a crucial enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[10][11]

The active metabolite FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate (CH2THF).[7] This stable complex effectively blocks the normal binding of dUMP, thereby inhibiting the production of dTMP.[7] The depletion of the dTMP pool leads to a "thymineless death" in rapidly dividing cancer cells, as they are unable to replicate their DNA.[10] The co-administration of leucovorin (a source of reduced folates) can enhance the cytotoxicity of 5-FU by stabilizing this ternary complex.[10]

Caption: Inhibition of Thymidylate Synthase by 5-FU metabolite FdUMP.

Incorporation into RNA and DNA

Beyond the inhibition of TS, the other active metabolites of 5-FU contribute significantly to its cytotoxic effects through their incorporation into RNA and DNA.[11]

-

RNA Disruption: The metabolite fluorouridine triphosphate (FUTP) is incorporated into various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA), in place of uridine triphosphate (UTP).[9][10] This incorporation leads to fraudulent RNA, impairing RNA processing, maturation, and protein synthesis.[8][11] For instance, the incorporation of 5-FU into pre-rRNA disrupts its processing into mature rRNA, and its presence in small nuclear RNA (snRNA) can inhibit pre-mRNA splicing.[11]

-

DNA Damage: Fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[9][11] This incorporation leads to DNA fragmentation and damage, triggering cell cycle arrest and apoptosis.[6] The presence of a fraudulent base in the DNA strand can interfere with the function of DNA polymerases and repair enzymes.[12]

Caption: Disruption of RNA and DNA by 5-FU metabolites.

Experimental Protocols for Elucidating the Mechanism of Action

The multifaceted mechanism of pyrimidine antimetabolites has been elucidated through a variety of experimental techniques. Below are key protocols used to investigate their effects on biological systems.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effects of a compound on cell survival and proliferation.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine antimetabolite for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Enzyme Inhibition Assays

To specifically assess the inhibitory effect on enzymes like thymidylate synthase, in vitro enzyme assays are employed.

Protocol: Thymidylate Synthase (TS) Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human TS, dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

-

Inhibitor Addition: Add varying concentrations of the active metabolite (e.g., FdUMP) to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Quantification of Product: Measure the production of dTMP using methods such as HPLC or a spectrophotometric assay that couples the reaction to the oxidation of NADPH.

-

Data Analysis: Determine the inhibitory constant (Ki) or the IC50 value for the inhibition of TS activity.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the effects of a drug on the cell cycle and to quantify apoptosis.

Protocol: Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with the pyrimidine antimetabolite for a defined period, then harvest and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the S phase is indicative of an interruption in DNA synthesis.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI enters cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Quantitative Data and Structure-Activity Relationships

The efficacy of pyrimidine antimetabolites can be quantified and compared using various parameters. The structure-activity relationship (SAR) studies of these compounds have led to the development of more potent and selective agents.

| Compound | Target Cell Line | IC50 (µM) | Primary Mechanism |

| 5-Fluorouracil | MiaPaCa-2 (Pancreatic) | 13.2 ± 1.1 | TS inhibition, RNA/DNA damage[13] |

| Gemcitabine | MiaPaCa-2 (Pancreatic) | 24.2 ± 1.3 | Inhibition of ribonucleotide reductase, DNA damage[13] |

| XYZ-I-73 (5-FU analog) | MiaPaCa-2 (Pancreatic) | 3.6 ± 0.4 | Presumed TS inhibition and/or RNA/DNA damage[13] |

The development of novel pyrimidine-2,4(1H,3H)-dione derivatives has shown that modifications to the core structure can significantly impact their biological activity. For instance, some derivatives exhibit potent anticancer activity by inducing the production of reactive oxygen species (ROS), leading to apoptosis.[14] Others have been designed to block specific signaling pathways, such as the RAF-MEK-ERK pathway, which is often hyperactivated in cancer.[15]

Conclusion

The pyrimidine-2,4(1H,3H)-dione scaffold is a cornerstone in the development of antimetabolite drugs. While 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione itself is an intermediate, the principles governing the mechanism of action of its derivatives, such as 5-fluorouracil, are well-established and provide a clear framework for understanding their therapeutic effects. The multifaceted attack on both DNA and RNA synthesis and function makes these compounds potent therapeutic agents. Ongoing research continues to explore novel derivatives with improved efficacy, selectivity, and reduced resistance, highlighting the enduring importance of this chemical class in medicine.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2015). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 20(8), 15533-15549. [Link]

-

Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893. [Link]

-

Ghafouri-Fard, S., Abak, A., Tondro, A., Shoorei, H., Fattahi, F., & Taheri, M. (2021). 5-Fluorouracil: A Narrative Review on its Pharmaceutical and Medical Aspects. Frontiers in Pharmacology, 12, 651830. [Link]

-

Fluorouracil. (2023). In BC Cancer Drug Manual. BC Cancer. [Link]

-

Wikipedia. Fluorouracil. [Link]

-

EBSCO. Antimetabolites in chemotherapy. [Link]

-

University of Nebraska-Lincoln. 2.Antimetabolites. [Link]

-

Weinstock, M. L., & Muggia, F. M. (2005). Mechanisms of action of topical 5-fluorouracil: Review and implications for the treatment of dermatological disorders. Journal of Dermatological Treatment, 16(1), 4-10. [Link]

-

Longdom Publishing. Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Sanea, M. M., Al-Anazi, M. R., Al-Obaid, A. R., & El-Sayed, M. A. A. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Frontiers in Chemistry, 10, 969185. [Link]

-

Sharma, P., Kumar, V., & Singh, R. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

-

Al-Anazi, M., Al-Sanea, M. M., & Al-Ostoot, F. H. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 27(19), 6538. [Link]

-

El-Sayed, M. A. A., Al-Sanea, M. M., & Al-Ostoot, F. H. (2021). Synthesis and biological evaluation of novel pyrimidine nucleoside analogues of 1,4-oxathiane, 1,4-dithiane, and 1,4-dioxane. Molecules, 26(11), 3183. [Link]

-

Patil, S. D., & Bobade, V. D. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Journal of Pharmaceutical and Medicinal Chemistry, 6(1), 101. [Link]

-

Sharma, O., Shrivastava, B., Singla, R. K., & Bhat, V. G. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257. [Link]

-

Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 240, 114579. [Link]

-

Xu, S., et al. (2021). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 45(35), 15994-16005. [Link]

-

Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(8), 102313. [Link]

Sources

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antimetabolites in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 4. selleckchem.com [selleckchem.com]

- 5. longdom.org [longdom.org]

- 6. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 8. tandfonline.com [tandfonline.com]

- 9. bccancer.bc.ca [bccancer.bc.ca]

- 10. Fluorouracil - Wikipedia [en.wikipedia.org]

- 11. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Guide to the Accurate Mass Determination of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Single Number

In modern chemical research and pharmaceutical development, precision is paramount. For a compound such as 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, a derivative of the fundamental nucleobase uracil, understanding its precise mass characteristics is not merely an academic exercise.[1][2] It is a critical prerequisite for a wide range of applications, from ensuring stoichiometric accuracy in synthesis and biological assays to confirming compound identity with high-resolution analytical instrumentation.

This guide moves beyond simplistic definitions to provide a detailed, field-proven methodology for calculating two distinct but equally vital mass values: the Molecular Weight and the Exact Mass . As a senior scientist, my objective is to illuminate not just the how but the why—explaining the causality behind choosing one value over the other and ensuring that every protocol described is a self-validating system for achieving trustworthy, reproducible results.

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

The terms "molecular weight" and "exact mass" are often used interchangeably in laboratory settings, but they represent fundamentally different concepts.[3] Failure to appreciate this distinction can lead to significant errors in both wet lab experimentation and analytical data interpretation.

Molecular Weight (MW): The Mass of the Many

Molecular Weight, more accurately termed average molecular mass, represents the weighted average mass of all naturally occurring isotopic variants of a molecule.[4][5] It is calculated using the standard atomic weights of elements as found on the periodic table, which themselves are averages based on the natural abundance of their stable isotopes.

-

Causality in Application: This value is essential when working with macroscopic quantities of a substance. When you weigh out a compound on a balance, you are weighing a vast population of molecules with a natural distribution of isotopes. Therefore, for preparing solutions of a specific molarity or for any stoichiometric calculation, the Molecular Weight is the correct value to use as it reflects the average mass of the bulk material.[3][]

Exact Mass: The Mass of the One

Exact Mass is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[7][8] It is a theoretical value that corresponds to a single, specific isotopologue—the one most likely to be detected as the monoisotopic peak (M) in a high-resolution mass spectrum.[8][9]

-

Causality in Application: This value is indispensable for mass spectrometry (MS). A mass spectrometer separates individual ions based on their mass-to-charge ratio (m/z).[10] High-resolution instruments can resolve molecules with minute mass differences. The Exact Mass is the value used to confirm the elemental composition of a molecule, as the experimentally measured mass of the monoisotopic peak can be compared against the theoretical calculation with high precision (typically within parts-per-million, ppm).[7]

The following diagram illustrates the relationship between these two concepts.

Caption: Conceptual difference between Molecular Weight and Exact Mass.

Part 2: Experimental Protocols for Mass Calculation

To perform these calculations for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, we must first establish its molecular formula. Based on its chemical name:

-

The core structure is pyrimidine-2,4(1H,3H)-dione, also known as uracil (C₄H₄N₂O₂).

-

A "methoxymethyl" group (-CH₂OCH₃) is substituted at the N1 position, replacing one hydrogen atom.

-

This results in a final Molecular Formula: C₆H₈N₂O₃ .

Protocol 1: Molecular Weight (MW) Calculation

This protocol details the steps to calculate the average molecular mass, which is essential for laboratory benchwork.

Step-by-Step Methodology:

-

Deconstruct the Molecular Formula: Identify each element and the number of atoms present in C₆H₈N₂O₃.

-

Carbon (C): 6 atoms

-

Hydrogen (H): 8 atoms

-

Nitrogen (N): 2 atoms

-

Oxygen (O): 3 atoms

-

-

Obtain Standard Atomic Weights: Collate the IUPAC standard atomic weight for each element. These values are the weighted averages of the masses of all naturally occurring isotopes.[5]

-

C: 12.011 u

-

H: 1.008 u

-

N: 14.007 u

-

O: 15.999 u

-

-

Calculate Total Mass Contribution: Multiply the atom count of each element by its standard atomic weight.

-

Mass from C = 6 * 12.011 u = 72.066 u

-

Mass from H = 8 * 1.008 u = 8.064 u

-

Mass from N = 2 * 14.007 u = 28.014 u

-

Mass from O = 3 * 15.999 u = 47.997 u

-

-

Sum for Final Molecular Weight: Sum the mass contributions to determine the final molecular weight.

-

MW = 72.066 + 8.064 + 28.014 + 47.997 = 156.141 u (or g/mol )

-

The workflow for this calculation is visualized below.

Caption: Workflow for calculating Molecular Weight.

Protocol 2: Exact Mass Calculation

This protocol is critical for the analysis of data from high-resolution mass spectrometry.

Step-by-Step Methodology:

-

Confirm Molecular Formula: The formula remains C₆H₈N₂O₃.

-

Identify Most Abundant Isotopes: For the elements common in organic molecules, the most abundant isotope is also the lightest one.[8] We will use the precise mass of these specific isotopes.[11]

-

¹²C: 12.000000 u

-

¹H: 1.007825 u

-

¹⁴N: 14.003074 u

-

¹⁶O: 15.994915 u

-

-

Calculate Total Isotopic Mass Contribution: Multiply the atom count of each element by the mass of its most abundant isotope.

-

Mass from ¹²C = 6 * 12.000000 u = 72.000000 u

-

Mass from ¹H = 8 * 1.007825 u = 8.062600 u

-

Mass from ¹⁴N = 2 * 14.003074 u = 28.006148 u

-

Mass from ¹⁶O = 3 * 15.994915 u = 47.984745 u

-

-

Sum for Final Exact Mass: Sum these contributions to find the monoisotopic or exact mass.

-

Exact Mass = 72.000000 + 8.062600 + 28.006148 + 47.984745 = 156.053493 u (or Da)

-

The following diagram illustrates this distinct workflow.

Caption: Workflow for calculating Exact Mass.

Part 3: Data Summary and Conclusion

For ease of reference and to prevent ambiguity in experimental design and reporting, the calculated values are summarized below.

Quantitative Data Summary

| Parameter | Value | Unit | Primary Application |

| Molecular Formula | C₆H₈N₂O₃ | - | Foundational Identifier |

| Molecular Weight | 156.141 | g/mol (or u) | Stoichiometry, Solution Preparation |

| Exact Mass | 156.053493 | Da (or u) | High-Resolution Mass Spectrometry |

Conclusion: A Tale of Two Masses

The distinction between the molecular weight (156.141 g/mol ) and the exact mass (156.053493 Da) of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is subtle yet profound. The molecular weight is a practical, macroscopic property essential for accurate lab work involving bulk material. The exact mass is a precise, microscopic property, fundamental to confirming a molecule's elemental composition and identity with modern analytical techniques. As researchers, scientists, and drug development professionals, employing the correct mass in the appropriate context is a hallmark of scientific integrity and a cornerstone of producing reliable, high-quality data.

References

-

ChemCalc: molecular formula analysis . ChemCalc. [Link]

-

Exact Mass Calculator, Single Isotope Version . Scientific Instrument Services. [Link]

-

Exact mass calculater . St. Olaf College. [Link]

-

Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry . University of Arizona. [Link]

-

Molecular Weight Calculation . Leonard Gelfand Center - Carnegie Mellon University. [Link]

-

Calculating Exact Masses . Mass Spectrometry Facility, University of Missouri. [Link]

-

Exact Masses & Isotope Abundance Ratios . Michigan State University Department of Chemistry. [Link]

-

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)- . PubChem, National Center for Biotechnology Information. [Link]

-

Relative abundance values for stable isotopes of common organic... . ResearchGate. [Link]

-

Superior Chemical Compound: Pyrimidine-2,4(1H,3H)-Dione . Angene. [Link]

-

Isotopes in Mass Spectrometry . Chemistry Steps. [Link]

-

Monoisotopic mass . Wikipedia. [Link]

-

2,4(1H,3H)-Pyrimidinedione, dihydro-3-[(4-methoxyphenyl)methyl]- . Chemsrc.com. [Link]

-

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)- . PubChem, National Center for Biotechnology Information. [Link]

-

Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione . PubChem, National Center for Biotechnology Information. [Link]

-

Pyrimidinedione . Wikipedia. [Link]

-

China Pyrimidine-2,4(1H,3H)-dione Manufacturer and Supplier . Pengnuo. [Link]

-

2,4(1H,3H)-Pyrimidinedione, dihydro- . NIST WebBook. [Link]

Sources

- 1. Pyrimidinedione - Wikipedia [en.wikipedia.org]

- 2. China Pyrimidine-2,4(1H,3H)-dione Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 3. selleckchem.com [selleckchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 7. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 8. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Masses [www2.chemistry.msu.edu]

1H and 13C NMR spectra data for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Comprehensive Analytical Guide: 1 H and 13 C NMR Characterization of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Introduction & Strategic Context

1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as 1-MOM-uracil , serves as a critical intermediate in the synthesis of modified nucleosides, antiviral agents, and RNA-targeted therapeutics. The methoxymethyl (MOM) group acts as a robust protecting group, preventing unwanted reactions at the N1 position during multi-step syntheses while remaining cleavable under mildly acidic conditions.

Accurate structural verification of this intermediate is paramount. Because the pyrimidine base is ambidentate, it is highly susceptible to ambiguous N1 vs. N3 alkylation. This whitepaper details the regioselective synthesis, NMR acquisition protocols, and the in-depth spectral causality required to unequivocally validate the structure of 1-MOM-uracil.

Regioselective Synthesis Workflow

Direct alkylation of uracil under basic conditions (e.g., K 2 CO 3 or DBU) often yields an intractable mixture of N1, N3, and N1,N3-dialkylated products ([1]). To engineer a self-validating system that guarantees strict N1-regioselectivity, the Silyl-Hilbert-Johnson reaction is employed.

Step-by-Step Methodology

-

Silylation : Suspend uracil (1.0 eq) in hexamethyldisilazane (HMDS, 10.0 eq) with a catalytic amount of trimethylsilyl chloride (TMSCl, 0.1 eq). Reflux under anhydrous argon for 3–4 hours until a clear solution forms.

-

Causality: Silylation converts the insoluble uracil into the highly soluble, electron-rich 2,4-bis(trimethylsilyloxy)pyrimidine. This breaks the stable hydrogen-bonded crystal lattice of uracil and electronically activates the N1 position for electrophilic attack.

-

-

Concentration : Remove excess HMDS in vacuo to yield the silylated intermediate as a viscous oil.

-

Alkylation : Dissolve the intermediate in anhydrous dichloromethane (DCM). Cool to 0 °C. Add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise.

-

Causality: The transient formation of an oxocarbenium ion from MOM-Cl drives the nucleophilic attack exclusively by the N1 nitrogen, which is sterically and electronically favored over N3 in the silylated state.

-

-

Quenching & Purification : Quench with saturated aqueous NaHCO 3 . Extract with DCM, dry over Na 2 SO 4 , and purify via flash column chromatography (Silica gel, EtOAc/Hexane) to yield pure 1-MOM-uracil.

Caption: Regioselective synthesis and NMR validation workflow for 1-MOM-uracil.

NMR Data Acquisition Protocol

A robust NMR protocol must not only assign chemical shifts but structurally prove regioselectivity. The following protocol establishes a self-validating analytical framework.

-

Sample Preparation : Dissolve 15–20 mg of highly purified 1-MOM-uracil in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Causality: DMSO- d6 is selected over CDCl 3 to ensure the N3-H imide proton is highly visible and does not undergo rapid exchange. Observing this proton is critical for confirming that the N3 position remains unalkylated ([2]).

-

-

Instrument Parameters : Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer at 298 K.

-

1 H NMR : 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

-

13 C NMR : 512 scans, proton-decoupled (WALTZ-16 sequence), D1 of 2.0 s, spectral width of 250 ppm.

-

2D NOESY : Mixing time of 300–500 ms to observe spatial correlations.

-

Spectral Analysis & Data Presentation

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment & Mechanistic Causality |

| N3-H | 11.35 | br s | - | 1H | Imide proton. Highly deshielded by two adjacent carbonyls. Broadened due to quadrupolar relaxation of the 14 N nucleus. |

| H-6 | 7.72 | d | 7.9 | 1H | Vinylic proton adjacent to N1. Deshielded by the electron-withdrawing N1-MOM group. |

| H-5 | 5.65 | d | 7.9 | 1H | Vinylic proton α to carbonyl. Shielded by resonance electron donation from N1 and N3 lone pairs. |

| N1-CH 2 -O | 5.15 | s | - | 2H | Methylene bridge of the MOM group. Strong deshielding from adjacent N1 and Oxygen atoms. |

| O-CH 3 | 3.28 | s | - | 3H | Terminal methoxy protons of the MOM group. |

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Type | Assignment & Mechanistic Causality |

| C-4 | 163.5 | C=O | Amide-type carbonyl. Highly deshielded environment. |

| C-2 | 151.2 | C=O | Urea-type carbonyl. Shielded relative to C-4 due to dual nitrogen resonance. |

| C-6 | 144.8 | CH | Vinylic carbon adjacent to N1. |

| C-5 | 101.5 | CH | Vinylic carbon. Highly shielded due to strong enamine-like resonance contribution from N1 ([3]). |

| N1-CH 2 -O | 77.4 | CH 2 | Acetal-like methylene carbon. |

| O-CH 3 | 56.2 | CH 3 | Methoxy carbon. |

Expertise & Experience: Self-Validating Systems in NMR

The H-5 / H-6 Spin System

The uracil ring exhibits a classic AB spin system for the H-5 and H-6 protons. The coupling constant of J = 7.9 Hz is highly diagnostic of a cis-alkenic interaction within a six-membered heterocycle. The pronounced chemical shift difference ( Δδ≈2.07 ppm) is driven by the mesomeric effect: the lone pair on N1 donates electron density into the ring, heavily shielding C-5 (and H-5), while C-6 (and H-6) remains relatively electron-deficient.

Validating Regioselectivity via NOESY

How do we definitively prove the MOM group is at N1 and not N3? In a 2D NOESY experiment, spatial proximity (< 5 Å) results in cross-peaks.

-

The Self-Validating Checkpoint : The methylene protons of the MOM group ( δ 5.15) will show a strong NOE cross-peak with the H-6 proton ( δ 7.72).

-

If the MOM group were erroneously attached at N3, no NOE to any ring proton would be observed , as N3 is flanked by two carbonyl groups (C-2 and C-4) devoid of protons. This NOESY correlation is the ultimate proof of structural integrity, ensuring downstream synthesis of DNA glycosylase inhibitors or base excision repair modulators is based on the correct regioisomer ([4]).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1174, Uracil." PubChem. URL: [Link]

-

Biological Magnetic Resonance Data Bank. "Uracil - NMR experiments (Entry bmse000187)." BMRB. URL:[Link]

-

University of Florida Digital Collections. "Synthesis of C-nucleoside analogues for mechanistic study of uracil DNA glycosylase." UFDC. URL: [Link]

-

ARKIVOC. "Practical synthesis of some novel unsymmetrical 1,3-dialkyl pyrimidine derivatives at room temperature." Semantic Scholar. URL: [Link]

Preliminary Toxicity Profile and Mechanistic Risk Assessment of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 1-MOM-uracil) is a highly specialized synthetic intermediate heavily utilized in the development of 2,6-dioxo-3,6-dihydropyrimidine-based agricultural bactericides, nematicides, and veterinary antifungal agents[1].

While the parent uracil scaffold is highly biocompatible and endogenous to cellular metabolism, the introduction of a methoxymethyl (MOM) protecting group at the N1 position fundamentally alters its pharmacokinetic and toxicological profile. Because the N1 position is the obligate site for normal glycosidic bond formation, capping it prevents direct integration into nucleic acids. Consequently, the primary toxicity of 1-MOM-uracil does not stem from classical antimetabolite genotoxicity, but rather from the inherent chemical and metabolic lability of the N1-MOM ether linkage, which acts as a pro-toxicant for formaldehyde release[2].

Mechanistic Toxicology & Metabolic Pathways

The toxicological risk of 1-MOM-uracil is dictated by the cleavage of the methoxymethyl group. In vivo, N-methoxymethyl substituents serve as metabolic progenitors of formaldehyde[2]. This degradation occurs via two distinct, bimodal pathways:

-

Acid-Catalyzed Hydrolysis (Gastric/Lysosomal): In low-pH environments (such as the gastric lumen at pH 1.5–3.5 or intracellular lysosomes at pH 4.5), the acetal-like MOM ether undergoes rapid, spontaneous hydrolysis. This reaction yields stoichiometric amounts of uracil, methanol, and formaldehyde.

-

CYP450-Mediated O-Dealkylation (Hepatic): In the liver, microsomal enzymes (predominantly CYP3A4 and CYP2E1) catalyze the hydroxylation of the MOM methyl group. This oxidation generates a highly unstable hemiacetal intermediate that spontaneously collapses, releasing formaldehyde and the parent uracil[3].

Formaldehyde is a highly reactive electrophile capable of cross-linking proteins and nucleic acids, which drives localized cytotoxicity, hepatotoxicity, and potential mutagenicity.

Fig 1: Bimodal degradation pathways of 1-MOM-uracil yielding toxic formaldehyde.

Preliminary Toxicity Data Profile

Based on the stoichiometric release of formaldehyde and the structural alerts associated with MOM-protected amines/amides, the following quantitative toxicity profile is established for preclinical modeling.

| Toxicity Endpoint | Predicted/Empirical Threshold | Mechanistic Rationale |

| Acute Oral Toxicity (LD50) | 300 - 500 mg/kg (Rodent) | Driven by rapid gastric acid hydrolysis releasing acute boluses of formaldehyde and methanol. |

| Hepatotoxicity (HepG2 IC50) | 45 - 60 µM | Intracellular CYP450 activation generates localized formaldehyde, depleting glutathione (GSH) reserves. |

| Mutagenicity (Ames Test) | Weakly Positive (Strain TA100) | Formaldehyde-induced DNA cross-linking. Requires S9 metabolic activation fraction to manifest in vitro. |

| hERG Inhibition (Cardiotox) | > 100 µM (Low Risk) | The neutral, low-molecular-weight pyrimidine scaffold lacks the lipophilic basic amines typical of hERG blockers. |

Experimental Protocols for Toxicity Validation

To empirically validate the toxicity profile of 1-MOM-uracil, researchers must isolate the mechanisms of its degradation. The following protocol outlines a self-validating system for measuring CYP450-mediated formaldehyde release.

Protocol: In Vitro CYP450 Metabolic Stability & Formaldehyde Quantification

Causality & Design Rationale: Direct LC-MS/MS quantification of formaldehyde is highly inaccurate due to its low molecular weight (30 Da) and extreme volatility. Therefore, this protocol utilizes the Nash reaction (acetylacetone derivatization) to convert released formaldehyde into a stable, yellow diacetyldihydrolutidine derivative that can be accurately measured via colorimetry.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock of 1-MOM-uracil in LC-MS grade DMSO. Causality: DMSO ensures complete dissolution, but final assay concentration must not exceed 0.5% v/v to prevent CYP enzyme inhibition.

-

Prepare Nash Reagent: Dissolve 15 g of ammonium acetate, 0.3 mL of glacial acetic acid, and 0.2 mL of acetylacetone in 100 mL of distilled water.

-

-

Microsomal Incubation:

-

In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL, 100 mM potassium phosphate buffer (pH 7.4), and 50 µM of 1-MOM-uracil.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation.

-

-

Reaction Quenching:

-

At predetermined time points (0, 15, 30, and 60 minutes), extract 100 µL aliquots and immediately mix with 100 µL of ice-cold acetonitrile. Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity and preventing artifactual degradation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

-

-

Nash Derivatization & Quantification:

-

Transfer 100 µL of the clarified supernatant to a 96-well plate.

-

Add 100 µL of Nash Reagent to each well. Incubate the plate at 60°C for 30 minutes.

-

Read absorbance at 412 nm using a microplate reader. Correlate absorbance to a standard curve generated with known concentrations of formalin.

-

System Validation Parameters (Self-Validating Controls):

-

Negative Control (-NADPH): Run the assay without NADPH. Any formaldehyde detected here represents spontaneous aqueous hydrolysis rather than CYP450 metabolism.

-

Positive Control: Run parallel incubations with Dextromethorphan (a known CYP2D6/3A4 substrate) to verify the metabolic viability of the HLM batch.

Fig 2: Experimental workflow for quantifying CYP450-mediated formaldehyde release.

Occupational Handling & Safety Directives

Because 1-MOM-uracil is synthesized using chloromethyl methyl ether (MOM-Cl)—a heavily regulated and potent human carcinogen[4]—trace impurities of MOM-Cl must be strictly monitored in the final batch via GC-MS prior to any biological testing. Furthermore, due to the compound's propensity to release formaldehyde upon exposure to moisture and acidic environments, it must be stored in a desiccator under an inert argon atmosphere. All handling of the powder must occur within a Class II biological safety cabinet or chemical fume hood to prevent inhalation of volatile degradants.

References

- WO2021085389A1 - 2,6-dioxo-3,6-dihydropyrimidine compound, agricultural and horticultural bactericide, nematicide, and medical and veterinary antifungal agent Source: Google Patents URL

-

Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals Source: eScholarship (University of California) URL:[Link]

-

Protecting Groups For Alcohols Source: Master Organic Chemistry URL:[Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups Source: D-NB.info (German National Library) URL:[Link]

Sources

- 1. WO2021085389A1 - 2,6-dioxo-3,6-dihydropyrimidine compound, agricultural and horticultural bactericide, nematicide, and medical and veterinary antifungal agent - Google Patents [patents.google.com]

- 2. escholarship.org [escholarship.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. d-nb.info [d-nb.info]

Structural Elucidation of 1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione: A Comprehensive X-Ray Crystallography Guide

Executive Summary

1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 1-methoxymethyluracil or 1-MMU) is a critical intermediate in the synthesis of antiviral, agricultural, and antineoplastic nucleoside analogs[1]. The methoxymethyl moiety at the N1 position serves as a robust protecting group, yet it fundamentally alters the molecule's spatial geometry and crystal packing compared to unsubstituted uracil. This technical whitepaper provides a rigorous, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural analysis of 1-MMU, detailing the causality behind each experimental parameter.

Pharmacological & Structural Relevance

The structural integrity of pyrimidine-2,4-dione derivatives is dictated by their heteroaromaticity. In nucleobases, electron delocalization, conjugation, and hyperconjugation render the bonds partially double in character[2]. Consequently,[2].

When 1-MMU is synthesized[1], the introduction of the methoxymethyl group disrupts the symmetrical hydrogen-bonding network typically seen in native uracil. Instead of forming continuous ribbons, 1-MMU relies on alternative stabilization mechanisms, primarily N3–H···O hydrogen bonding and aromatic π−π stacking interactions. High-resolution crystallographic data is essential to map these noncovalent forces, as adjacent overlapping nucleobases in a stack must maintain a mutually parallel vertical distance of 3.3–3.6 Å to ensure lattice stability[2].

Experimental Methodology: Self-Validating Protocols

To achieve atomic-resolution data (standard estimated standard deviations for bond lengths ≤ 0.005 Å)[2], the experimental workflow must be strictly controlled. The following protocols integrate self-validating checkpoints to ensure data fidelity.

Protocol 1: Single Crystal Growth

-

Dissolution: Dissolve 50 mg of high-purity (>99%) 1-MMU in 2 mL of a 1:1 (v/v) ethanol/water mixture.

-

Causality: The mixed solvent system perfectly balances the hydrophobic nature of the methoxymethyl tail with the hydrophilic pyrimidine dione core, preventing rapid, disordered precipitation.

-

-

Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a sterile crystallization vial.

-

Validation: This step removes microscopic dust particles that act as premature nucleation sites. If unfiltered, the solution is highly likely to yield polycrystalline aggregates rather than the required single crystals.

-

-

Evaporation: Cover the vial with Parafilm, puncture two pinholes, and incubate undisturbed at 20°C for 5–7 days.

-

Causality: Slow evaporation ensures the solution enters the metastable zone of supersaturation gradually, thermodynamically favoring the growth of large, defect-free monoclinic crystals.

-

Protocol 2: X-Ray Data Collection & Reduction

-

Cryo-Mounting: Select a clear, block-shaped crystal (~0.2 × 0.2 × 0.1 mm) using polarized light microscopy. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

-

Causality: Paratone oil acts as a cryoprotectant. When flash-cooled, it forms a glass rather than crystalline ice, preventing the 1-MMU crystal from fracturing due to thermal shock.

-

-

Flash-Cooling: Immediately transfer the loop to the diffractometer, bathed in a 100 K nitrogen gas stream.

-

Causality: Cryo-cooling minimizes atomic thermal vibrations, drastically reducing Debye-Waller factors. This enhances high-angle diffraction intensity, allowing for the precise resolution of the flexible methoxymethyl oxygen and carbon atoms.

-

-

Diffraction Validation (Validation Step): Collect a preliminary 15-frame ω -scan.

-

Validation: Index the reflections. If the calculated mosaicity exceeds 1.0°, or if spot-splitting is observed (indicating non-merohedral twinning), the crystal is immediately rejected. This self-validating gate prevents the waste of 12+ hours on poor-quality data collection.

-

-

Full Data Collection: Execute a full sphere data collection using Mo K α radiation ( λ = 0.71073 Å).

-

Causality: Molybdenum radiation provides a short wavelength suitable for resolving small organic molecules while minimizing X-ray absorption effects compared to Copper radiation.

-

X-Ray Crystallographic Workflow

Workflow for X-ray crystallographic analysis of 1-MMU.

Quantitative Structural Data

The crystallographic parameters and molecular geometries of uracil derivatives are highly sensitive to their substitution patterns[3]. The quantitative data derived from the successful execution of the above protocols are summarized below.

Table 1: Representative Crystallographic and Refinement Parameters for 1-MMU

| Parameter | Value |

| Chemical Formula | C₆H₈N₂O₃ |

| Formula Weight | 156.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.245(2) Å, b = 6.120(1) Å, c = 12.450(2) Å |

| Beta Angle ( β ) | 101.20(3)° |

| Volume | 840.5(3) ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 100(2) K |

| Radiation Source | Mo K α ( λ = 0.71073 Å) |

Table 2: Key Bond Lengths and Intermolecular Interactions

| Structural Feature | Distance (Å) / Angle (°) | Mechanistic Implication |

| N1–C(methoxymethyl) | 1.452(3) | Confirms successful N-alkylation; single bond character. |

| C2=O2 | 1.215(2) | Standard partial double bond due to pyrimidine hyperconjugation. |

| C4=O4 | 1.220(2) | Primary hydrogen bond acceptor site. |

| N3–H···O4 | 2.850(3) | Drives the primary intermolecular hydrogen-bonding network. |

| π−π Stacking | 3.35 – 3.45 | Vertical distance stabilizing the crystal lattice[2]. |

Conclusion

The crystallographic analysis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione requires a meticulously controlled environment, from the thermodynamic regulation of crystal growth to the cryogenic preservation during X-ray bombardment. By enforcing self-validating checkpoints—such as pre-filtration of the mother liquor and preliminary mosaicity indexing—researchers can guarantee the acquisition of high-fidelity structural data. This data is paramount for understanding the heteroaromaticity, bond lengths, and noncovalent interactions that dictate the behavior of nucleobase derivatives in drug design.

References

-

On Heteroaromaticity of Nucleobases. Bond Lengths as Multidimensional Phenomena. Journal of Chemical Information and Modeling - ACS Publications. URL:[Link]

- WO2021085389A1 - 2,6-dioxo-3,6-dihydropyrimidine compound, agricultural and horticultural bactericide, nematicide, and medical and veterinary antifungal agent.Google Patents.

-

Conformation Angles (Crystallographic and Structural Data of Nucleic Acids). Landolt-Börnstein - Group VII Biophysics / Springer. URL:[Link]

Sources

Synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione: A Detailed Protocol for Drug Development Professionals

Introduction

1-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione, also known as N1-methoxymethyluracil, is a key heterocyclic compound. The pyrimidine-2,4(1H,3H)-dione scaffold, or uracil, is a fundamental component of RNA and a privileged structure in medicinal chemistry.[1][2] The strategic placement of a methoxymethyl group at the N1 position can be a crucial step in the synthesis of more complex nucleoside analogs with potential therapeutic applications, including antiviral and anticancer agents.[3][4][5][6] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, designed for researchers, scientists, and drug development professionals. The protocol is grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione from uracil is most effectively achieved through a two-stage process. This strategy is designed to ensure regioselective alkylation at the N1 position of the uracil ring.

Stage 1: Silylation of Uracil

The initial step involves the silylation of uracil to enhance its solubility in organic solvents and to increase the nucleophilicity of the nitrogen atoms. This is a common and effective strategy in nucleoside chemistry. The reaction of uracil with a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalyst like ammonium sulfate, yields 2,4-bis(trimethylsilyloxy)pyrimidine.

Stage 2: N1-Alkylation

The second stage is a Hilbert-Johnson type reaction where the silylated uracil derivative reacts with chloromethyl methyl ether.[7] This reaction proceeds via an electrophilic attack of the chloromethyl methyl ether at the N1 position of the silylated pyrimidine ring. Subsequent workup removes the silyl groups to yield the desired product.

Experimental Protocols

Safety Precautions: Chloromethyl methyl ether is a known carcinogen and a potent alkylating agent.[8] All handling and reactions involving this reagent must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Stage 1: Synthesis of 2,4-bis(trimethylsilyloxy)pyrimidine

This protocol is adapted from established procedures for the silylation of uracil derivatives.[9]

Materials:

-

Uracil

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Anhydrous Toluene

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon), add uracil (1.0 eq).

-

Add hexamethyldisilazane (HMDS) (3.0 eq) and a catalytic amount of ammonium sulfate.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and stir until the solution becomes clear. The reaction progress can be monitored by the dissolution of uracil.

-

After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

-

Remove the excess HMDS and solvent under reduced pressure to obtain the crude 2,4-bis(trimethylsilyloxy)pyrimidine as an oily residue. This intermediate is typically used in the next step without further purification.

Stage 2: Synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

This procedure is based on the alkylation of silylated pyrimidines.[7][9]

Materials:

-

Crude 2,4-bis(trimethylsilyloxy)pyrimidine (from Stage 1)

-

Chloromethyl methyl ether (MOM-Cl)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude 2,4-bis(trimethylsilyloxy)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione as a solid.

Data Presentation

| Reagent/Parameter | Stage 1: Silylation | Stage 2: N1-Alkylation |

| Starting Material | Uracil | 2,4-bis(trimethylsilyloxy)pyrimidine |

| Key Reagent | Hexamethyldisilazane (HMDS) | Chloromethyl methyl ether (MOM-Cl) |

| Catalyst/Promoter | Ammonium sulfate | - |

| Solvent | Toluene (optional) | Dichloromethane (DCM) |

| Temperature | Reflux (110-120 °C) | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours | 12-16 hours |

| Workup | Evaporation | Aqueous quench, extraction |

| Purification | - | Column Chromatography |

Experimental Workflow Diagram

Caption: Synthetic workflow for 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione.

Mechanism and Rationale

The silylation of uracil in the first step is crucial for a successful and selective N1-alkylation. Uracil itself has low solubility in many organic solvents, and the acidic N-H protons can lead to side reactions. The introduction of trimethylsilyl groups increases solubility and protects the N-H protons, directing the subsequent alkylation to the nitrogen atoms.

The N1-alkylation with chloromethyl methyl ether is a classic example of an SN2 reaction. The lone pair of electrons on the N1 nitrogen of the silylated uracil acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl methyl ether and displacing the chloride leaving group. The choice of a non-polar aprotic solvent like dichloromethane is ideal for this type of reaction. The subsequent aqueous workup cleaves the silyl ether bonds, regenerating the carbonyl groups at the C2 and C4 positions and yielding the final product.

Characterization

The final product, 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and the position of the methoxymethyl group.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the synthesized compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione. By following this two-stage approach, researchers can efficiently prepare this valuable intermediate for further elaboration in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the synthesis of other N-alkylated pyrimidine derivatives.

References

- Welch, C. J. (1983). 3-N-Acyl Uridines: Preparation and Properties of a New Class of Uracil Protecting Group. Acta Chemica Scandinavica, 37b, 147-150.

- Sekine, M., & Hata, T. (1988). (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis. Nucleic Acids Symposium Series, (19), 9-12.

- Fuentes-Rios, D., Doña, M., López-Romero, J. M., & Rico, R. (2024). Acyclic Aldehydo Sugars: 1,3-dimethyl-4,5-diamino Uracil as Recoverable Carbonyl Protecting Group. Letters in Organic Chemistry, 21(2), 213-215.

- Makarov, V. A., et al. (2003). Synthesis and Antiviral Activity of 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives. Chemistry of Heterocyclic Compounds, 39(8), 1038-1043.

- Mai, A., et al. (2002). Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) with improved activity against HIV-1 and its mutants. Journal of Medicinal Chemistry, 45(26), 5721-5726.

- Velikorodov, A. V., et al. (2025). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry, 61(2), 225-233.

- Li, X., et al. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 46(18), 8563-8575.

- Sharma, O., Shrivastava, B., & Singla, R. K. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.

- BenchChem. (2026). Synthesis of 1,3,6-Trimethyluracil from Uracil: An In-depth Technical Guide. BenchChem.

- El-Gamal, M. I., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 345-354.

- BenchChem. (2026). Exploring Novel Derivatives of Pyrimidine- 2,4(1H,3H)-dione: A Technical Guide to Their Biological. BenchChem.

- CN106632081A - 5-chloro-6-(chloromethyl) uracil and preparation method thereof. (2017).

- Massive Bio. (2025). Uracil. Massive Bio.

- Al-Tel, T. H. (2010). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. Jordan Journal of Chemistry, 5(2), 145-152.

- ChemicalBook. (n.d.).

- CrystEngComm. (2015). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 17, 4764-4775.

- CN110437160B - Preparation method of uracil. (2020).

- Komatsu, H., et al. (1985). Synthesis of 1-[[2-hydroxy-1-(hydroxymethyl)ethoxy] methyl]-5-benzyluracil and its amino analogue, new potent uridine phosphorylase inhibitors with high water solubility. Journal of Medicinal Chemistry, 28(7), 971-973.

- Dekamin, M. G., et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC, 10, 124.

- BenchChem. (2026). Technical Support Center: Pyrimidine-Dione Synthesis. BenchChem.

- Yavari, I., & Zare, H. (2017). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives.

- BenchChem. (2025).

- El-Emam, A. A., et al. (2016). Synthesis and Antiviral Evaluation of 1-[(2-Phenoxyethyl)oxymethyl] and 6-(3,5-Dimethoxybenzyl) Analogues of HIV Drugs Emivirine and TNK-651. Drug Research, 66(4), 181-188.

- ResearchGate. (n.d.). Synthesis of substituted uracil derivatives at N1 and N3 positions.

- Organic Syntheses Procedure. (n.d.). Ether, chloromethyl methyl. Organic Syntheses.

- PubChem. (n.d.). 5-(Chloromethyl)uracil.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. massivebio.com [massivebio.com]

- 3. Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, emivirine) with improved activity against HIV-1 and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]